molecular formula C13H20ClNO3S2 B2682780 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1396790-97-8

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2682780
CAS No.: 1396790-97-8
M. Wt: 337.88
InChI Key: YYGPZHKJMXQSJY-UHFFFAOYSA-N
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Description

2-[(3-Chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a synthetic organic compound of interest in chemical and pharmaceutical research. Its structure incorporates a benzenesulfonamide moiety, a common pharmacophore in medicinal chemistry known for its ability to interact with various enzymes and biological targets . The specific combination of the 3-chloro-2-methylphenyl group and the 4-(methylsulfanyl)butan-2-ol chain suggests potential for investigation in areas such as enzyme inhibition and small-molecule drug discovery. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a starting point for structure-activity relationship (SAR) studies. The mechanism of action is dependent on the specific research context and is not fully characterized. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S2/c1-10-11(14)5-4-6-12(10)20(17,18)15-9-13(2,16)7-8-19-3/h4-6,15-16H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPZHKJMXQSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylbenzenesulfonamide, which is then reacted with a suitable alkylating agent to introduce the butan-2-ol moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share partial structural similarities with the target molecule, enabling comparative analysis:

a. (2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol
  • Molecular Formula : C20H23ClN2O3S
  • Molar Mass : ~406.93 g/mol
  • Key Substituents: Chloro at position 1. Phenylthio (S-C6H5) at position 4. Cbz-protected amino group at position 3.
  • Comparison: The phenylthio group introduces greater aromatic bulk compared to the methylsulfanyl group in the target compound.
b. 2-(3-Chloro-4-fluorophenyl)butan-2-ol
  • Molecular Formula : C10H12ClFO
  • Molar Mass : 202.65 g/mol
  • Key Substituents :
    • 3-Chloro-4-fluorophenyl ring at position 2.
  • Comparison :
    • Simpler structure lacking sulfonamido or sulfur-containing groups.
    • Halogen substituents (Cl, F) may increase electronegativity and polarity relative to the target compound.
c. 2-Methyl-3-buten-2-ol
  • Molecular Formula : C5H10O
  • Molar Mass : 86.13 g/mol
  • Key Properties :
    • Boiling point: 98–99°C.
    • Density: 0.824 g/cm³.
  • Comparison :
    • The absence of complex substituents results in lower molar mass and volatility compared to the target compound.

Data Table: Comparative Overview

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C13H19ClNO3S2 336.59 3-Chloro-2-methylbenzenesulfonamido methyl, methylsulfanyl High sulfur content; likely low water solubility
(2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol C20H23ClN2O3S 406.93 Chloro, phenylthio, Cbz-amino Lipophilic; potential synthetic intermediate
2-(3-Chloro-4-fluorophenyl)butan-2-ol C10H12ClFO 202.65 3-Chloro-4-fluorophenyl Halogenated aromatic system; moderate polarity
2-Methyl-3-buten-2-ol C5H10O 86.13 Methyl, butenyl Volatile; low boiling point (98–99°C)

Research Findings and Trends

  • Sulfonamido vs. Sulfonylurea Groups : Unlike sulfonylurea herbicides in (e.g., metsulfuron methyl), the target compound’s sulfonamido group lacks a triazine ring, suggesting divergent biological targets and applications .
  • Impact of Sulfur Substituents : The methylsulfanyl group in the target compound may enhance membrane permeability compared to simpler alcohols like 2-methyl-3-buten-2-ol, albeit with reduced volatility .
  • Aromatic vs. Aliphatic Substituents : The 3-chloro-2-methylbenzenesulfonamido group likely increases steric hindrance and thermal stability relative to halogenated phenyl groups in .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C12H16ClN1O3S2
  • IUPAC Name : 2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Structural Features

The compound features:

  • A sulfonamide group , which is known for its antibacterial properties.
  • A methylsulfanyl group , contributing to its unique reactivity and potential biological interactions.
  • A choro-substituted aromatic ring , which may enhance lipophilicity and cellular uptake.

Antimicrobial Properties

Sulfonamides, including derivatives like this compound, have been widely studied for their antimicrobial effects. They function primarily by inhibiting bacterial folate synthesis, which is crucial for DNA and RNA synthesis. The presence of the sulfonamide moiety in this compound suggests potential efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Sulfonamides

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
SulfamethoxazoleE. coli0.5 µg/mL
TrimethoprimS. aureus0.25 µg/mL
This compound TBD (To Be Determined)TBD

Note: Specific MIC values for the compound are yet to be established in peer-reviewed studies.

Case Studies and Clinical Applications

  • Respiratory Sensitization : A study highlighted the respiratory sensitization associated with similar sulfonamide compounds, indicating that exposure could lead to allergic reactions such as asthma or urticaria. This suggests a need for careful monitoring of patients using sulfonamide derivatives in clinical settings .
  • Occupational Exposure : Investigations into occupational exposure to sulfonamide derivatives revealed a sensitization rate among workers handling these compounds, with symptoms ranging from respiratory issues to skin reactions. The findings underscore the importance of safety measures when handling such chemicals .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : By mimicking para-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Modulation of Immune Response : Some studies suggest that sulfonamides can influence immune responses, potentially leading to both therapeutic effects and adverse reactions.

Research Findings

Recent studies have focused on the structural optimization of sulfonamide derivatives to enhance their efficacy and reduce side effects. For instance, modifications on the aromatic ring or the introduction of additional functional groups have been explored to improve antibacterial potency while minimizing allergenic potential.

Future Directions

Further research is needed to:

  • Establish comprehensive pharmacokinetic profiles for this compound.
  • Conduct clinical trials to evaluate its safety and efficacy in treating bacterial infections.
  • Investigate potential side effects related to prolonged exposure or sensitization.

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